molecular formula C11H17F3O2S B14213729 3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene CAS No. 833447-11-3

3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene

Cat. No.: B14213729
CAS No.: 833447-11-3
M. Wt: 270.31 g/mol
InChI Key: JIYUWSQGOJHAHH-UHFFFAOYSA-N
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Description

3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene is a chemical compound with the molecular formula C11H17F3O2S It is a derivative of cyclopentene, substituted with a pentyl group and a trifluoromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene typically involves the reaction of cyclopentene with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Cyclopentane derivatives.

Scientific Research Applications

3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene exerts its effects is primarily through its ability to act as an electrophile. The trifluoromethanesulfonyl group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopent-1-en-1-yl trifluoromethanesulfonate
  • Cyclopent-1-en-1-yl methanesulfonate
  • Cyclopent-1-en-1-yl toluenesulfonate

Uniqueness

3-Pentyl-1-(trifluoromethanesulfonyl)cyclopent-1-ene is unique due to the presence of both a pentyl group and a trifluoromethanesulfonyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs .

Properties

CAS No.

833447-11-3

Molecular Formula

C11H17F3O2S

Molecular Weight

270.31 g/mol

IUPAC Name

3-pentyl-1-(trifluoromethylsulfonyl)cyclopentene

InChI

InChI=1S/C11H17F3O2S/c1-2-3-4-5-9-6-7-10(8-9)17(15,16)11(12,13)14/h8-9H,2-7H2,1H3

InChI Key

JIYUWSQGOJHAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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